molecular formula C9H17NO2 B017492 Ethyl 2-(tert-butyl)aziridine-1-carboxylate CAS No. 111133-39-2

Ethyl 2-(tert-butyl)aziridine-1-carboxylate

Cat. No. B017492
M. Wt: 171.24 g/mol
InChI Key: JSVDSAJUWQGCBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(tert-butyl)aziridine-1-carboxylate, also known as ETBAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

Ethyl 2-(tert-butyl)aziridine-1-carboxylate is known to undergo ring-opening reactions under acidic conditions, which leads to the formation of reactive intermediates. These intermediates can then react with various nucleophiles, such as amines and alcohols, to yield a range of compounds. The mechanism of action of Ethyl 2-(tert-butyl)aziridine-1-carboxylate in biological systems is not well understood and requires further investigation.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Ethyl 2-(tert-butyl)aziridine-1-carboxylate. However, studies have shown that Ethyl 2-(tert-butyl)aziridine-1-carboxylate is not toxic to human cells and does not cause significant harm to the environment. Further studies are needed to fully understand the potential effects of Ethyl 2-(tert-butyl)aziridine-1-carboxylate on biological systems.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Ethyl 2-(tert-butyl)aziridine-1-carboxylate in lab experiments is its ease of synthesis and availability. Ethyl 2-(tert-butyl)aziridine-1-carboxylate is also relatively stable and can be stored for extended periods without significant degradation. However, Ethyl 2-(tert-butyl)aziridine-1-carboxylate is highly reactive and can be challenging to handle in certain experimental conditions. Additionally, the limited information available on the biochemical and physiological effects of Ethyl 2-(tert-butyl)aziridine-1-carboxylate makes it difficult to assess its safety for use in certain experiments.

Future Directions

There are several future directions for research on Ethyl 2-(tert-butyl)aziridine-1-carboxylate. One area of interest is the development of new synthetic methods for Ethyl 2-(tert-butyl)aziridine-1-carboxylate and its derivatives. Another area of interest is the investigation of the potential applications of Ethyl 2-(tert-butyl)aziridine-1-carboxylate in drug discovery and material science. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 2-(tert-butyl)aziridine-1-carboxylate in biological systems and its potential effects on human health and the environment.

Synthesis Methods

Ethyl 2-(tert-butyl)aziridine-1-carboxylate can be synthesized through the reaction of tert-butyl aziridine-1-carboxylate with ethyl bromide in the presence of a base such as sodium hydride. The reaction yields Ethyl 2-(tert-butyl)aziridine-1-carboxylate as a white solid with a melting point of 61-63°C and a boiling point of 155-157°C.

Scientific Research Applications

Ethyl 2-(tert-butyl)aziridine-1-carboxylate has been extensively studied for its potential applications in organic synthesis, drug discovery, and material science. It has been used as a building block for the synthesis of various compounds, including chiral amino alcohols, β-lactams, and γ-lactones. Ethyl 2-(tert-butyl)aziridine-1-carboxylate has also shown promising results in drug discovery, specifically in the development of anticancer and antiviral agents. Additionally, Ethyl 2-(tert-butyl)aziridine-1-carboxylate has been used as a precursor for the synthesis of novel materials, such as polymeric materials with tunable properties.

properties

CAS RN

111133-39-2

Product Name

Ethyl 2-(tert-butyl)aziridine-1-carboxylate

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl 2-tert-butylaziridine-1-carboxylate

InChI

InChI=1S/C9H17NO2/c1-5-12-8(11)10-6-7(10)9(2,3)4/h7H,5-6H2,1-4H3

InChI Key

JSVDSAJUWQGCBO-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CC1C(C)(C)C

Canonical SMILES

CCOC(=O)N1CC1C(C)(C)C

synonyms

1-Aziridinecarboxylic acid, 2-(1,1-dimethylethyl)-, ethyl ester

Origin of Product

United States

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